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molecular formula C7H4Br2Cl2 B8583857 1-Bromo-3-bromomethyl-2,4-dichloro-benzene

1-Bromo-3-bromomethyl-2,4-dichloro-benzene

Cat. No. B8583857
M. Wt: 318.82 g/mol
InChI Key: JFTDNAXWZYOWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981918B2

Procedure details

Treat a mixture of 1-bromo-2,4-dichloro-3-methyl-benzene (76.01 g, 0.316 mol) and N-bromosuccinimide (59.2 g, 0.332 mol) in CCl4 (500 mL) with benzoyl peroxide (0.77 g, 3.18 mmol) and is heat to reflux for 6 hours under N2. Cool the reaction mixture to 0° C. and filter using hexanes to rinse the solids. Extract the filtrate with water and saturated NaHCO3. Dry the organic layer (Na2SO4) and remove the solvent in vacuo to afford 97.89 g (97%) of the titled product. Rf=0.34 (100% hexanes).
Quantity
76.01 g
Type
reactant
Reaction Step One
Quantity
59.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([CH3:9])[C:3]=1[Cl:10].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([CH2:9][Br:11])[C:3]=1[Cl:10]

Inputs

Step One
Name
Quantity
76.01 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)Cl)C)Cl
Name
Quantity
59.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.77 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
TEMPERATURE
Type
TEMPERATURE
Details
is heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours under N2
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
to rinse the solids
EXTRACTION
Type
EXTRACTION
Details
Extract the filtrate with water and saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer (Na2SO4)
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)Cl)CBr)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 97.89 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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